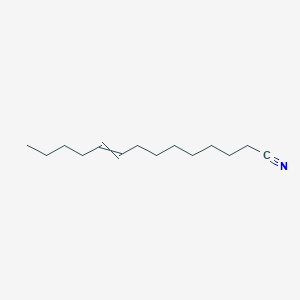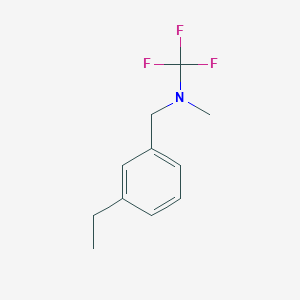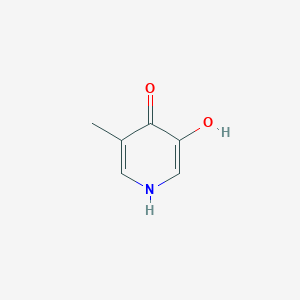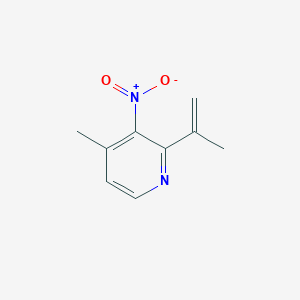
2-Isopropenyl-4-methyl-3-nitro-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropenyl-4-methyl-3-nitro-pyridine is a heterocyclic aromatic compound with the molecular formula C₉H₁₀N₂O₂ It is characterized by the presence of a nitro group at the third position, a methyl group at the fourth position, and an isopropenyl group at the second position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropenyl-4-methyl-3-nitro-pyridine can be achieved through several methods. One common approach involves the nitration of 2-isopropenyl-4-methyl-pyridine using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Another method involves the use of 2-isopropenyl-4-methyl-pyridine as a starting material, which undergoes a nitration reaction with nitrogen dioxide in an organic solvent. This method offers good yields and regioselectivity for the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, where the starting material is continuously fed into a reactor containing the nitrating agent. This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production.
化学反应分析
Types of Reactions
2-Isopropenyl-4-methyl-3-nitro-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-Isopropenyl-4-methyl-3-nitro-pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 2-Isopropenyl-4-methyl-3-nitro-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isopropenyl and methyl groups contribute to the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
2-Isopropenyl-4-methyl-pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methyl-3-nitro-pyridine: Lacks the isopropenyl group, affecting its binding properties and reactivity.
2-Isopropenyl-3-nitro-pyridine: Similar structure but different substitution pattern, leading to variations in chemical behavior.
Uniqueness
2-Isopropenyl-4-methyl-3-nitro-pyridine is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of both the isopropenyl and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
属性
CAS 编号 |
1269438-44-9 |
|---|---|
分子式 |
C9H10N2O2 |
分子量 |
178.19 g/mol |
IUPAC 名称 |
4-methyl-3-nitro-2-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C9H10N2O2/c1-6(2)8-9(11(12)13)7(3)4-5-10-8/h4-5H,1H2,2-3H3 |
InChI 键 |
NTLCFVKVWHICEX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1)C(=C)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Diethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13946342.png)
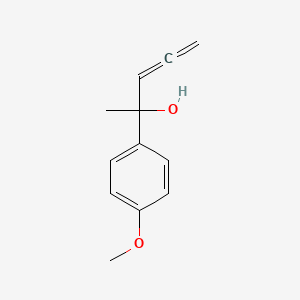
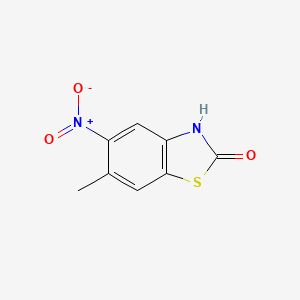

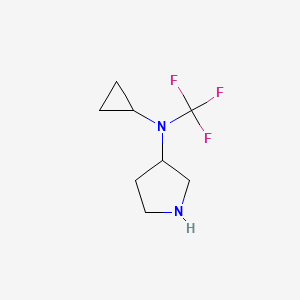

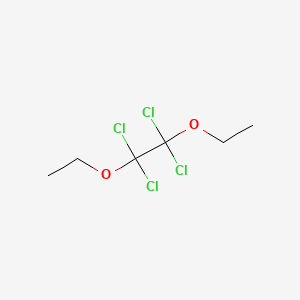
![2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13946387.png)
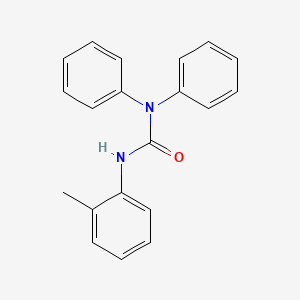
![3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13946389.png)
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13946390.png)
